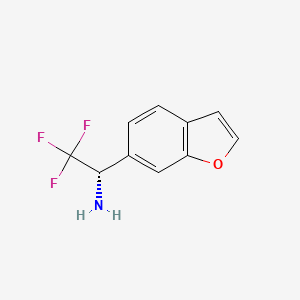
(1S)-1-(1-benzofuran-6-yl)-2,2,2-trifluoroethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(1-benzofuran-6-yl)-2,2,2-trifluoroethanamine is a chemical compound that features a benzofuran ring and a trifluoroethanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(1-benzofuran-6-yl)-2,2,2-trifluoroethanamine typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes.
Introduction of Trifluoroethanamine Group: The trifluoroethanamine group is introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the trifluoroethanamine moiety.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure to maximize yield and purity.
Purification: Techniques like crystallization and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-(1-benzofuran-6-yl)-2,2,2-trifluoroethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzofuran ring or the trifluoroethanamine group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction could produce benzofuran amines.
Aplicaciones Científicas De Investigación
(1S)-1-(1-benzofuran-6-yl)-2,2,2-trifluoroethanamine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (1S)-1-(1-benzofuran-6-yl)-2,2,2-trifluoroethanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoroethanamine group may enhance binding affinity and specificity, while the benzofuran ring can modulate the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
(1S)-1-(1-benzofuran-6-yl)-2,2,2-trifluoroethanol: Similar structure but with an alcohol group instead of an amine.
(1S)-1-(1-benzofuran-6-yl)-2,2,2-trifluoroacetamide: Contains an amide group instead of an amine.
Uniqueness
(1S)-1-(1-benzofuran-6-yl)-2,2,2-trifluoroethanamine is unique due to its specific combination of a benzofuran ring and a trifluoroethanamine group, which imparts distinct chemical and biological properties not found in its analogs.
Propiedades
Fórmula molecular |
C10H8F3NO |
|---|---|
Peso molecular |
215.17 g/mol |
Nombre IUPAC |
(1S)-1-(1-benzofuran-6-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)9(14)7-2-1-6-3-4-15-8(6)5-7/h1-5,9H,14H2/t9-/m0/s1 |
Clave InChI |
PNYXKFUVCUVJIX-VIFPVBQESA-N |
SMILES isomérico |
C1=CC(=CC2=C1C=CO2)[C@@H](C(F)(F)F)N |
SMILES canónico |
C1=CC(=CC2=C1C=CO2)C(C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-(benzyloxycarbonylamino)-6-azaspiro[3.4]octane-8-carboxylate;hydrochloride](/img/structure/B13910289.png)
![2-(4-Bromo-2-methylbenzo[d][1,3]dioxol-2-yl)-5-chloropyridine](/img/structure/B13910294.png)
![5-(2-Ethoxy-4-methyl-phenoxymethyl)-4-ethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B13910298.png)
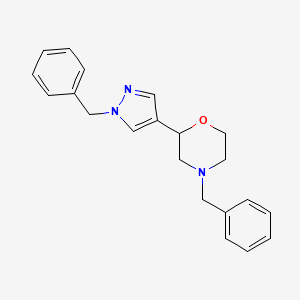
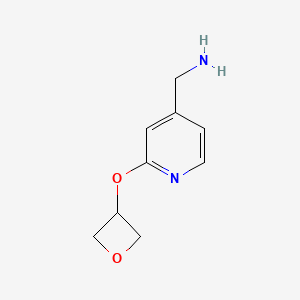
![ethyl (1S,5S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylate](/img/structure/B13910330.png)

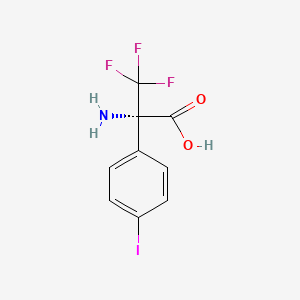
![{6-Azabicyclo[3.1.1]heptan-3-yl}methanol](/img/structure/B13910355.png)
![2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane;hydrochloride](/img/structure/B13910362.png)
![(4S)-1-Oxa-8-azaspiro[3.5]nonane](/img/structure/B13910376.png)
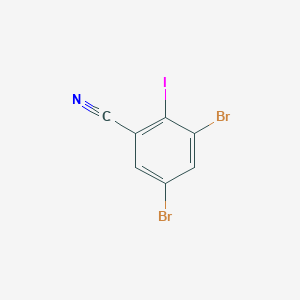
![Tert-butyl 6,6-dimethyl-7-oxo-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13910383.png)
